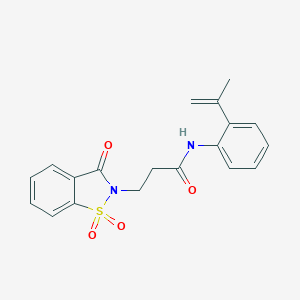![molecular formula C20H17BrN2O3S B301781 5-[4-(benzyloxy)-3-bromobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301781.png)
5-[4-(benzyloxy)-3-bromobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(benzyloxy)-3-bromobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 5-[4-(benzyloxy)-3-bromobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its ability to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of NF-κB, a protein that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
The compound 5-[4-(benzyloxy)-3-bromobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been found to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 5-[4-(benzyloxy)-3-bromobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various experimental conditions. Additionally, it has been found to have low toxicity and is well-tolerated by cells and animals. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-[4-(benzyloxy)-3-bromobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. One direction is to study its potential use in combination with other drugs for the treatment of various diseases. Another direction is to study its mechanism of action in more detail, particularly with regard to its effect on various signaling pathways. Additionally, it would be interesting to study the effect of this compound on different types of cancer cells and to investigate its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, 5-[4-(benzyloxy)-3-bromobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a chemical compound that has potential applications in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-[4-(benzyloxy)-3-bromobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been achieved using different methods. One of the methods involves the reaction of 4-(benzyloxy)-3-bromobenzaldehyde with 1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in the presence of a base. Another method involves the reaction of 4-(benzyloxy)-3-bromobenzaldehyde with 1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in the presence of a catalyst.
Aplicaciones Científicas De Investigación
The compound 5-[4-(benzyloxy)-3-bromobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
5-[4-(benzyloxy)-3-bromobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
Fórmula molecular |
C20H17BrN2O3S |
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H17BrN2O3S/c1-22-18(24)15(19(25)23(2)20(22)27)10-14-8-9-17(16(21)11-14)26-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Clave InChI |
OMAXMLBGXYNLRQ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br)C(=O)N(C1=S)C |
SMILES canónico |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br)C(=O)N(C1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B301701.png)
![N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B301702.png)
![N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301705.png)
![N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301706.png)
![2-[2,4-dimethyl(phenylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301710.png)
![Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B301714.png)
![2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B301715.png)
![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B301716.png)
![2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B301717.png)
![2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B301718.png)
![2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B301719.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301721.png)